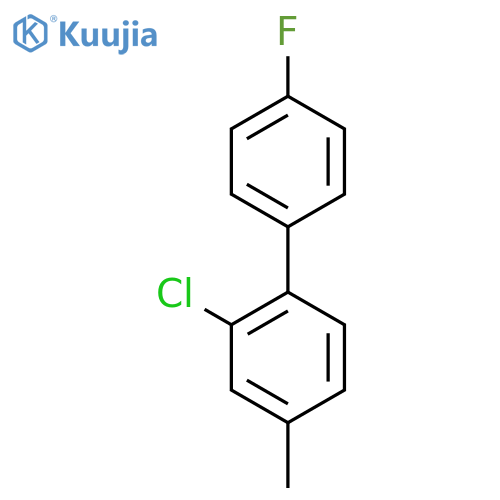

Cas no 1214349-31-1 (2-Chloro-4'-fluoro-4-methylbiphenyl)

2-Chloro-4'-fluoro-4-methylbiphenyl 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4'-fluoro-4-methylbiphenyl

-

- インチ: 1S/C13H10ClF/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3

- InChIKey: JSBHGGPYLDWGKQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C)C=CC=1C1C=CC(=CC=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 199

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 0

2-Chloro-4'-fluoro-4-methylbiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-692048-5.0g |

2-chloro-1-(4-fluorophenyl)-4-methylbenzene |

1214349-31-1 | 5.0g |

$2110.0 | 2023-03-10 | ||

| Enamine | EN300-692048-0.25g |

2-chloro-1-(4-fluorophenyl)-4-methylbenzene |

1214349-31-1 | 0.25g |

$670.0 | 2023-03-10 | ||

| Enamine | EN300-692048-1.0g |

2-chloro-1-(4-fluorophenyl)-4-methylbenzene |

1214349-31-1 | 1g |

$0.0 | 2023-06-07 | ||

| Alichem | A011002333-250mg |

2-Chloro-4'-fluoro-4-methylbiphenyl |

1214349-31-1 | 97% | 250mg |

$504.00 | 2023-09-04 | |

| Alichem | A011002333-1g |

2-Chloro-4'-fluoro-4-methylbiphenyl |

1214349-31-1 | 97% | 1g |

$1549.60 | 2023-09-04 | |

| Alichem | A011002333-500mg |

2-Chloro-4'-fluoro-4-methylbiphenyl |

1214349-31-1 | 97% | 500mg |

$823.15 | 2023-09-04 | |

| Enamine | EN300-692048-0.1g |

2-chloro-1-(4-fluorophenyl)-4-methylbenzene |

1214349-31-1 | 0.1g |

$640.0 | 2023-03-10 | ||

| Enamine | EN300-692048-0.05g |

2-chloro-1-(4-fluorophenyl)-4-methylbenzene |

1214349-31-1 | 0.05g |

$612.0 | 2023-03-10 | ||

| Enamine | EN300-692048-0.5g |

2-chloro-1-(4-fluorophenyl)-4-methylbenzene |

1214349-31-1 | 0.5g |

$699.0 | 2023-03-10 | ||

| Enamine | EN300-692048-2.5g |

2-chloro-1-(4-fluorophenyl)-4-methylbenzene |

1214349-31-1 | 2.5g |

$1428.0 | 2023-03-10 |

2-Chloro-4'-fluoro-4-methylbiphenyl 関連文献

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

2-Chloro-4'-fluoro-4-methylbiphenylに関する追加情報

2-Chloro-4'-fluoro-4-methylbiphenyl: A Comprehensive Overview

2-Chloro-4'-fluoro-4-methylbiphenyl (CAS No: 1214349-31-1) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique biphenyl structure, has garnered attention due to its versatile properties and potential for use in advanced chemical systems. The molecule consists of two phenyl rings connected by a single bond, with substituents at specific positions that influence its reactivity and functionality.

The biphenyl framework of 2-Chloro-4'-fluoro-4-methylbiphenyl provides a rigid and planar structure, which is advantageous in many chemical reactions and material applications. The presence of a chlorine atom at the 2-position and a fluorine atom at the 4' position introduces electronic effects that can modulate the compound's reactivity. Additionally, the methyl group at the 4-position contributes to the molecule's hydrophobicity, making it suitable for certain solubility requirements in organic solvents.

Recent studies have highlighted the potential of 2-Chloro-4'-fluoro-4-methylbiphenyl in drug discovery and materials science. Its electronic properties make it a promising candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers have also explored its role as an intermediate in the synthesis of more complex molecules, leveraging its stability and reactivity under specific reaction conditions.

In terms of synthesis, 2-Chloro-4'-fluoro-4-methylbiphenyl can be prepared through various routes, including coupling reactions and Friedel-Crafts alkylation. The choice of synthesis method depends on the desired purity, scalability, and cost-effectiveness. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes for this compound.

The physical properties of 2-Chloro-4'-fluoro-4-methylbiphenyl, such as melting point, boiling point, and solubility, are critical factors in determining its applicability in different chemical systems. Its melting point is relatively high due to the strong van der Waals forces between the planar biphenyl molecules. The compound is sparingly soluble in water but exhibits good solubility in organic solvents like dichloromethane and toluene.

From a toxicological perspective, 2-Chloro-4'-fluoro-4-methylbiphenyl has been subjected to preliminary safety assessments to evaluate its potential risks to human health and the environment. These studies suggest that while the compound exhibits low acute toxicity, long-term exposure studies are necessary to fully understand its safety profile.

In conclusion, 2-Chloro-4'-fluoro-4-methylbiphenyl is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and electronic properties make it an attractive candidate for both academic research and industrial applications. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the development of novel chemical systems.

1214349-31-1 (2-Chloro-4'-fluoro-4-methylbiphenyl) 関連製品

- 90950-37-1(8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol)

- 2171203-53-3((2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)

- 1009-75-2(3'-Bromo-4'-fluoroacetanilide)

- 921060-99-3(5-ethyl-N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}thiophene-2-sulfonamide)

- 2229611-12-3(N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine)

- 2229520-67-4(5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole)

- 1804428-20-3(2-(Difluoromethyl)-6-fluoro-3-methylpyridine-4-carbonyl chloride)

- 1353101-75-3(2-(5-Bromo-2-hydroxymethylphenyl)ethanol)

- 915921-21-0(5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde)

- 1807012-39-0(Methyl 2-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine-3-carboxylate)